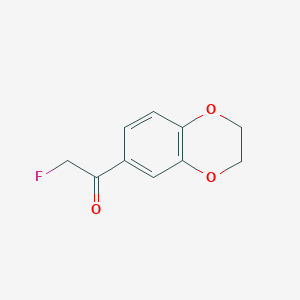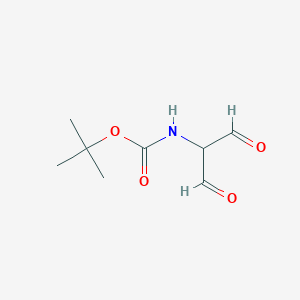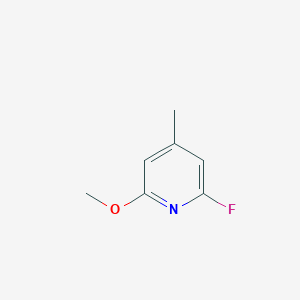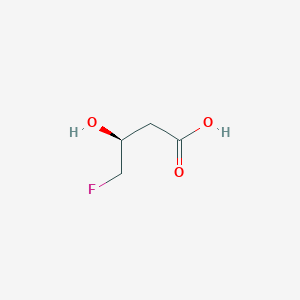
(3S)-4-fluoro-3-hydroxybutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-fluoro-3-hydroxybutanoic acid is an organic compound with a molecular formula of C4H7FO3. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboxylic acid group. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (3S) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-fluoro-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-hydroxybutanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent decomposition of the product.
Another method involves the asymmetric reduction of 4-fluoro-3-oxobutanoic acid using a chiral catalyst. This approach ensures the selective formation of the (3S) enantiomer. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas or a hydride donor, and a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of (3S)-4-fluoro-3-hydroxybutanoic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. Additionally, the use of environmentally friendly fluorinating agents and catalysts is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-fluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the displacement of the fluorine atom.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 4-fluoro-3-oxobutanoic acid or 4-fluorobutanoic acid.
Reduction: Reduction of the carboxylic acid group can produce 4-fluoro-3-hydroxybutanal or 4-fluoro-3-hydroxybutanol.
Substitution: Substitution of the fluorine atom can result in the formation of various derivatives, such as 4-amino-3-hydroxybutanoic acid or 4-thio-3-hydroxybutanoic acid.
Scientific Research Applications
(3S)-4-fluoro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways, particularly those involving fluorinated intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (3S)-4-fluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
(3R)-4-fluoro-3-hydroxybutanoic acid: The enantiomer of (3S)-4-fluoro-3-hydroxybutanoic acid, differing only in the stereochemistry at the third carbon.
4-fluoro-3-hydroxybutanoic acid: A racemic mixture containing both (3S) and (3R) enantiomers.
3-hydroxybutanoic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
(3S)-4-fluoro-3-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of a fluorine atom. The fluorine atom imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to molecular targets. The (3S) configuration ensures selective interactions with chiral environments, making it valuable in asymmetric synthesis and drug design.
Properties
IUPAC Name |
(3S)-4-fluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLQDVHXXIUMW-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CF)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


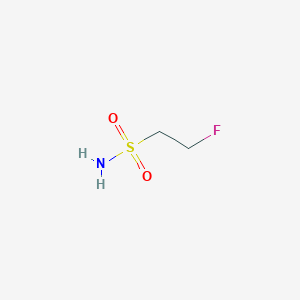
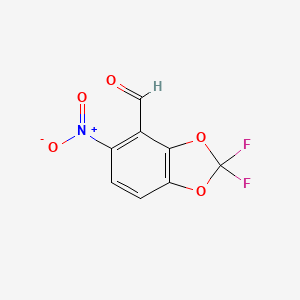

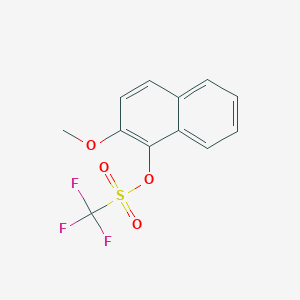
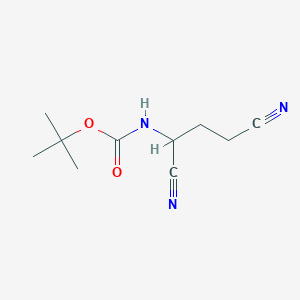
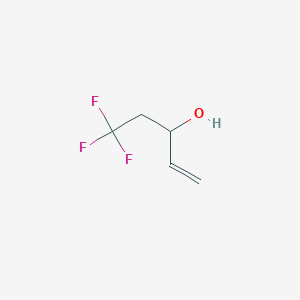
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

